

An In-depth Technical Guide to the Isomers of 1-Buten-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Buten-1-ol

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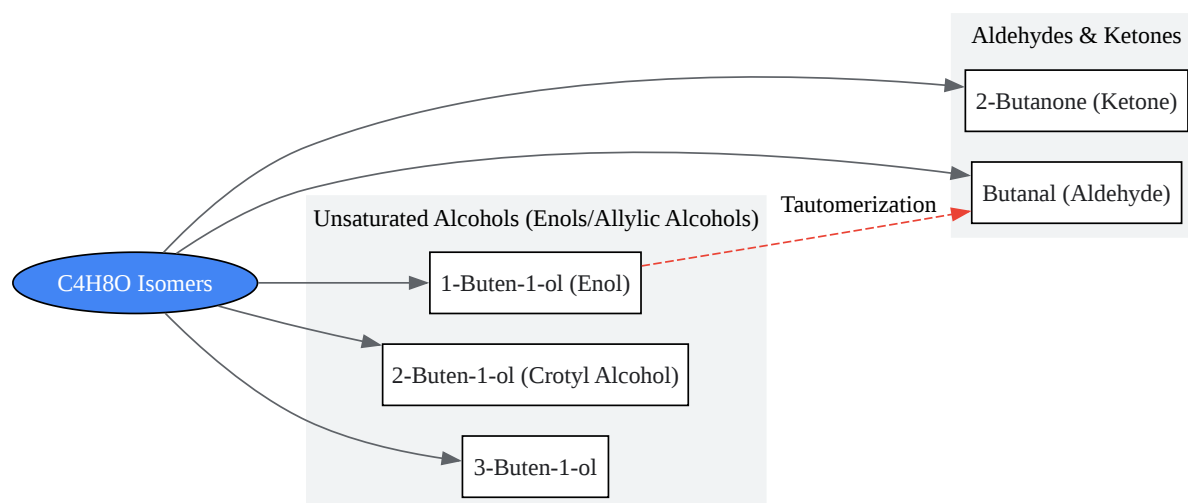
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-buten-1-ol** and its key structural isomers with the molecular formula C_4H_8O . The focus is on their physicochemical properties, synthesis, spectroscopic data, and relevant biological activities, presented in a format tailored for researchers in the chemical and biomedical sciences.

Introduction to the Isomers of C_4H_8O

The molecular formula C_4H_8O represents a variety of structural isomers, including aldehydes, ketones, and unsaturated alcohols. **1-Buten-1-ol** is an enol, a class of compounds characterized by a hydroxyl group attached to a carbon-carbon double bond. Enols are typically unstable and exist in equilibrium with their corresponding keto tautomers. In the case of **1-buten-1-ol**, this tautomer is butanal. This guide will focus on **1-buten-1-ol**, its keto-enol relationship with butanal, and other prominent C_4H_8O isomers: 2-butanone, 2-buten-1-ol, and 3-buten-1-ol.

These isomers exhibit distinct physical and chemical properties due to differences in their functional groups and the position of unsaturation. Understanding these differences is crucial for their application in organic synthesis and potential relevance in biological systems.



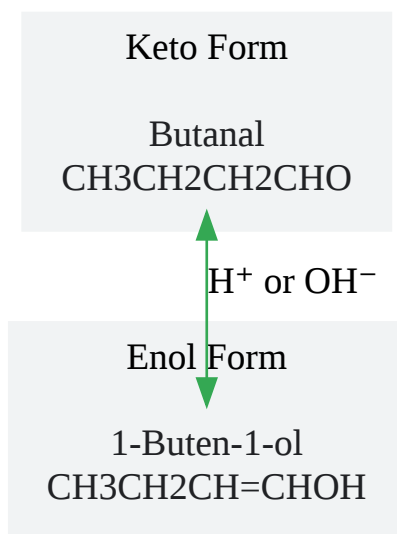
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Caption: Structural classification of key C₄H₈O isomers.

Keto-Enol Tautomerism: 1-Buten-1-ol and Butanal

1-Buten-1-ol is the enol tautomer of butanal. This equilibrium, known as keto-enol tautomerism, is a fundamental concept in organic chemistry. The interconversion is catalyzed by either acid or base.^[1] For simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.^{[2][3]}

The keto form (butanal) is significantly more stable, and thus, **1-buten-1-ol** is difficult to isolate in its pure form under normal conditions.^[1] The equilibrium constant for the tautomerization of acetaldehyde (a smaller analog) is approximately 6×10^{-7} , indicating a very small proportion of the enol form.^[2] A similar equilibrium is expected for butanal.



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Caption: Keto-enol tautomerism between butanal and **1-buten-1-ol**.

Physicochemical and Spectroscopic Properties

The properties of **1-buten-1-ol** and its key isomers are summarized in the tables below. Data for **1-buten-1-ol** is limited due to its instability.

Table 1: Physical Properties of C₄H₈O Isomers

Property	1-Buten-1-ol	Butanal	2-Butanone (MEK)	2-Buten-1-ol (Crotyl Alcohol)	3-Buten-1-ol
Molar Mass (g/mol)	72.11[4]	72.11[5]	72.11	72.11	72.11[6]
Boiling Point (°C)	N/A	74.8[5]	79.6-80[7][8]	121-122	112-114[6]
Melting Point (°C)	N/A	-96.9[5]	-87 to -85.9[7][8]	< 25	-31.44[9]
Density (g/mL at 25°C)	N/A	0.802 (at 20°C)[1]	0.805[7][8]	0.845	0.838[6]
Solubility in Water	N/A	7.7 g/100 mL (at 20°C)	27.5 g/100 mL (at 20°C)	Miscible	Soluble
Refractive Index (n _{20/D})	N/A	1.380-1.384	1.379	1.427	1.421[6]

Table 2: Spectroscopic Data for C₄H₈O Isomers

Isomer	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)
Butanal	9.7 (t, -CHO), 2.4 (m, -CH ₂ -CHO), 1.6 (m, -CH ₂ -), 0.9 (t, -CH ₃) [10]	202.8 (C=O), 45.8, 15.7, 13.7[11]	1740-1720 (strong, C=O), 2880-2650 (C-H of CHO)[12]
2-Butanone	2.4 (q, -CH ₂ -), 2.1 (s, -CH ₃), 1.0 (t, -CH ₂ CH ₃) [13]	209.3 (C=O), 36.8, 29.4, 7.8[14]	1725-1700 (strong, C=O)[15]
2-Buten-1-ol	5.7 (m, =CH-), 5.5 (m, =CH-), 4.0 (d, -CH ₂ OH), 1.7 (d, -CH ₃)	Data not readily available	~3300 (broad, O-H), ~1670 (C=C), ~1000 (C-O)
3-Buten-1-ol	5.8 (m, =CH-), 5.1 (m, =CH ₂), 3.6 (t, -CH ₂ OH), 2.3 (q, -CH ₂ -)[16]	Data not readily available	~3300 (broad, O-H), ~1640 (C=C), ~1050 (C-O)[17]

Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions.

Experimental Protocols: Synthesis of Isomers

Detailed experimental procedures for the synthesis of these isomers are crucial for their application in research.

4.1 Synthesis of Butanal

Butanal is commonly synthesized by the oxidation of 1-butanol. To prevent further oxidation to butanoic acid, the aldehyde is typically distilled off as it forms.[11]

- Method: Oxidation of 1-Butanol
 - Reagents: 1-butanol, oxidizing agent (e.g., acidified potassium dichromate(VI) solution or a Fenton's system with H₂O₂ and Fe²⁺).[5][11]
 - Apparatus: A distillation apparatus is assembled with a round-bottom flask containing 1-butanol and the oxidizing agent.

- Procedure: The reaction mixture is gently heated. Butanal has a lower boiling point (75°C) than 1-butanol (117°C), allowing it to be selectively removed from the reaction mixture by distillation as it is formed.[\[11\]](#)
- Work-up: The collected distillate, which may contain some unreacted alcohol and water, can be further purified by fractional distillation.

4.2 Synthesis of 2-Butanone (MEK)

2-Butanone is commercially produced by the dehydrogenation of 2-butanol. It can also be synthesized in the lab via the oxidation of 2-butanol.

- Method: Oxidation of 2-Butanol
 - Reagents: 2-butanol, oxidizing agent (e.g., sodium dichromate in sulfuric acid).[\[3\]](#)
 - Procedure: The oxidizing solution is prepared by dissolving sodium dichromate in sulfuric acid and water. This solution is then added dropwise to 2-butanol while controlling the temperature with a water bath.[\[3\]](#)
 - Purification: The product is separated from the aqueous layer. The organic layer is then purified by distillation to yield 2-butanone.[\[3\]](#)

4.3 Synthesis of 2-Buten-1-ol (Crotyl Alcohol)

Crotyl alcohol can be prepared by the selective reduction of crotonaldehyde.

- Method: Reduction of Crotonaldehyde
 - Reagents: Crotonaldehyde, a reducing agent that selectively reduces the aldehyde group over the alkene (e.g., NaBH₄ in the presence of CeCl₃ - Luche reduction, or catalytic hydrogenation with specific catalysts). The industrial synthesis often involves the hydrogenation of crotonaldehyde.[\[17\]](#)
 - Procedure: The choice of reducing agent and conditions is critical to avoid reduction of the C=C double bond. For instance, in a laboratory setting, crotonaldehyde can be treated with a mild reducing agent at controlled temperatures.

- Work-up: After the reaction is complete, the product is isolated by extraction and purified by distillation.

4.4 Synthesis of 3-Buten-1-ol

This isomer can be synthesized through the dehydration of 1,4-butanediol using specific catalysts.

- Method: Dehydration of 1,4-Butanediol
 - Reagents: 1,4-butanediol, catalyst (e.g., ceria (CeO_2), zirconia (ZrO_2), or modified metal oxides).[8][18]
 - Procedure: The reaction is typically carried out in the vapor phase at high temperatures (e.g., 325–400°C). 1,4-butanediol is passed over a heated catalyst bed.[8][18]
 - Product Isolation: The product stream is condensed, and 3-buten-1-ol is separated from byproducts and unreacted starting material by distillation. The selectivity for 3-buten-1-ol is highly dependent on the catalyst and reaction conditions.[8]

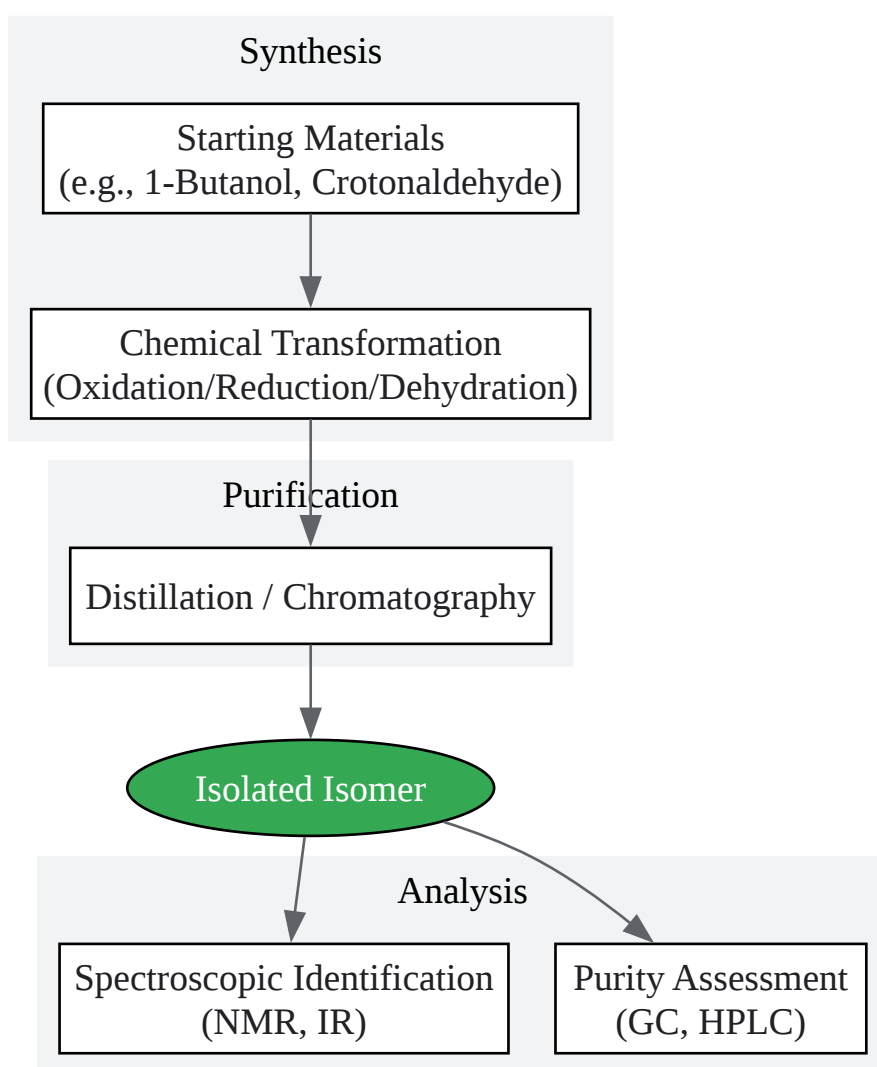
Biological Activity and Signaling Pathways

The biological activities of these small, volatile organic compounds are an area of ongoing research. While they are not typically associated with specific signaling pathways in the same way as complex drug molecules, they can exert biological effects, primarily related to toxicity or as metabolic intermediates.

- Butanal: As a reactive aldehyde, butanal can be cytotoxic. It is found naturally in some foods and is a product of lipid peroxidation in biological systems. High concentrations can cause irritation and cellular damage.
- 2-Butanone (MEK): This compound is a widely used industrial solvent, and its toxicology has been studied. Acute exposure can cause irritation to the eyes, nose, and throat, as well as neurological effects like headache and dizziness.[19] Chronic exposure in animal studies has been linked to mild neurological, liver, and kidney effects.[20] There is no evidence of it being a human carcinogen.[19] Some studies have explored the microbial production of 2-butanone, indicating its involvement in engineered metabolic pathways.

- Unsaturated Alcohols (Butenols): The biological activities of butenols are less characterized. Some related compounds, like butenolides (cyclic esters with a butenolide ring), are known to possess a range of biological activities.[10] While not directly applicable to the simple butenol isomers, this suggests that the unsaturated alcohol moiety can be a pharmacophore. There is research on the signaling pathways in plants affected by related compounds like 3-methyl-1-butanol, which involves reactive oxygen species and phytohormones, but similar detailed studies on the C₄H₈O butenols are not readily available.[19]

The following diagram illustrates a general workflow for the synthesis and analysis of these isomers.



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Caption: General experimental workflow for isomer synthesis and characterization.

Conclusion

1-Buten-1-ol and its isomers represent a fascinating group of C₄H₈O compounds with diverse chemical and physical properties. The instability of **1-buten-1-ol** and its equilibrium with butanal highlight the important principle of keto-enol tautomerism. The other isomers, 2-butanone, 2-buten-1-ol, and 3-buten-1-ol, are stable compounds with distinct reactivity and applications as solvents and synthetic intermediates. While detailed information on their specific interactions with biological signaling pathways is limited, their toxicological profiles and roles in metabolic engineering are of interest to the scientific community. The synthetic routes and comparative data presented in this guide offer a valuable resource for researchers working with these fundamental chemical building blocks.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of 1-Buten-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13825993#isomers-of-1-buten-1-ol-and-their-properties]

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